2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
Description
This compound is a quinazolin-4-one derivative featuring a 1,3-oxazole moiety substituted with a 2,3-dimethoxyphenyl group at position 2 and a methyl group at position 4. The sulfanyl linker connects the oxazole ring to the quinazolinone core, while a propyl chain is attached at position 3 of the dihydroquinazoline system.
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-5-13-27-23(28)16-9-6-7-11-18(16)26-24(27)32-14-19-15(2)31-22(25-19)17-10-8-12-20(29-3)21(17)30-4/h6-12H,5,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXUQFFIPUABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a synthetic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 372.48 g/mol. The structure features a quinazolinone core substituted with an oxazole group and a propyl chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 90.5 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of quinazolinone have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase enzymes.
Anticancer Properties
Quinazolinone derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds similar to the one in focus can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown significant cytotoxicity against breast cancer and lung cancer cell lines.
Case Study:
A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of various quinazolinone derivatives on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies suggest that similar compounds may possess anti-inflammatory properties. This could be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole moiety may interact with key enzymes involved in cellular processes.
- Receptor Modulation : Potential binding to specific receptors involved in apoptosis or inflammation pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's derivatives to enhance its biological activity and selectivity:
- Synthesis : Various synthetic routes have been explored to modify the oxazole and quinazolinone moieties for improved efficacy.
- Biological Testing : In vitro assays have been performed to assess cytotoxicity, antimicrobial activity, and anti-inflammatory effects.
- Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, although further studies are required.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- The 2,3-dimethoxyphenyl group in the target compound may enhance electron-donating capacity and π-π stacking interactions compared to the 4-methoxy or 4-methyl groups in analogues .
- The propyl chain in the target could increase lipophilicity (logP) relative to the methoxypropyl or methyl chains in analogues, impacting membrane permeability.
Heterocyclic Influence: 1,3-Oxazole (target) vs. 1,2,4-oxadiazole (Compound B): The latter’s higher aromaticity and stability might reduce metabolic degradation . Quinazolinone vs. tetrahydroquinazolinone (Compound A): The saturated ring in Compound A may confer conformational flexibility for target binding .
Synthetic Accessibility :
- Suzuki coupling (Compound A) is efficient for introducing aryl groups, but the target compound’s synthesis likely requires oxazole ring formation (e.g., Hantzsch synthesis) followed by sulfanyl linkage .
Preparation Methods
Quinazolinone Core Construction
The 3-propyl-3,4-dihydroquinazolin-4-one scaffold is synthesized through cyclocondensation of anthranilic acid derivatives with propylamine. Graphene oxide (GO) nanosheets in aqueous media facilitate this step via carbocatalysis, achieving yields of 82–90% under mild conditions. For example, refluxing 2-aminobenzamide with butyraldehyde in the presence of GO (5 mol%) at 80°C for 4 hours yields the dihydroquinazolinone intermediate.
Oxazole Ring Formation
The 2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole fragment is prepared via Robinson-Gabriel synthesis. Cyclodehydration of N-acetyl-2,3-dimethoxyphenylglyoxylamide using polyphosphoric acid (PPA) at 120°C for 6 hours generates the oxazole ring with 76% efficiency. Methyl substitution at position 5 is introduced by selecting acetylated precursors during the cyclization step.
Stepwise Synthetic Protocols
Synthesis of 3-Propyl-3,4-Dihydroquinazolin-4-One
Procedure :
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Combine 2-aminobenzamide (1.0 equiv), butyraldehyde (1.2 equiv), and GO nanosheets (5 mol%) in water (10 mL/mmol).
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Reflux at 80°C for 4 hours under nitrogen.
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Cool to room temperature, filter, and recrystallize from ethanol to obtain white crystals (mp 142–144°C).
Characterization Data :
Synthesis of 2-(2,3-Dimethoxyphenyl)-5-Methyl-1,3-Oxazole
Procedure :
-
Dissolve 2,3-dimethoxyphenylglyoxylic acid (1.0 equiv) in acetic anhydride (5 mL/mmol).
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Add acetyl chloride (1.5 equiv) dropwise at 0°C, then stir at 120°C for 6 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc 4:1).
Characterization Data :
Thioether Coupling Reaction
The methyl sulfanyl bridge is introduced via nucleophilic substitution. The oxazole-methyl bromide reacts with the quinazolinone-thiolate under basic conditions:
Procedure :
-
Generate the thiolate anion by treating 3-propyl-3,4-dihydroquinazolin-4-one (1.0 equiv) with NaH (1.2 equiv) in dry THF at 0°C.
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Add 4-(bromomethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole (1.1 equiv) and stir at 25°C for 12 hours.
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Concentrate under vacuum and purify via silica gel chromatography (CH₂Cl₂:MeOH 20:1).
Characterization Data :
Comparative Analysis of Methodologies
| Parameter | Quinazolinone Synthesis | Oxazole Synthesis | Thioether Coupling |
|---|---|---|---|
| Catalyst | Graphene oxide | PPA | None |
| Solvent | Water | Acetic anhydride | THF |
| Temperature (°C) | 80 | 120 | 25 |
| Time (hours) | 4 | 6 | 12 |
| Yield (%) | 87 | 76 | 68 |
Ultrasound-assisted methods (as demonstrated in pyrano[2,3-c]pyrazole synthesis) remain unexplored for this compound but could potentially enhance reaction rates and yields in the cyclization steps.
Challenges and Optimization Strategies
Regioselectivity in Oxazole Formation
The 2,3-dimethoxyphenyl group’s steric bulk occasionally leads to minor regioisomers during cyclization. Switching to InCl₃ catalysis (20 mol% in EtOH) improved regiocontrol in analogous heterocycles, suggesting applicability here.
Thioether Stability
The methyl sulfanyl bridge is prone to oxidation during storage. Adding antioxidants like BHT (0.1 wt%) during purification mitigates disulfide formation.
Scalability and Industrial Feasibility
Benchmarking against multi-kilogram syntheses of related quinazolinones indicates that the GO-catalyzed cyclocondensation step is readily scalable. However, the oxazole fragment’s reliance on PPA necessitates wastewater treatment due to acidic byproducts. Alternative catalysts like zeolites or ionic liquids are under investigation .
Q & A
Basic: What are the most efficient synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. A notable method uses anthranilamide derivatives condensed with aldehydes/ketones in aqueous media, catalyzed by graphene oxide nanosheets for mild, high-yield quinazolinone formation . For the oxazole-sulfanyl moiety, nucleophilic substitution reactions between thiols and halogenated intermediates are common. Key optimization parameters include:
- Solvent selection : Methanol/ethanol for recrystallization to enhance purity .
- Catalyst use : Graphene oxide improves reaction rates and reduces side products .
- Temperature control : Reflux conditions (~80°C) for oxadiazole/oxazole ring closure .
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazolinone carbonyl at ~160 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone; C-O-C at ~1250 cm⁻¹ for methoxy groups) .
- X-ray Crystallography : SHELX software refines bond lengths/angles (e.g., oxazole C-N bond ~1.34 Å; quinazolinone C=O ~1.22 Å) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer: Discrepancies often arise from bioavailability or metabolic stability. Methodological strategies include:
- Metabolic Profiling : Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) .
- Structural Analog Comparison : Compare activity with analogs (e.g., 3-propyl vs. 3-methyl derivatives) to isolate substituent effects .
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell lines (e.g., HepG2 vs. HEK293) .
Advanced: What computational methods are suitable for predicting binding modes to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin, focusing on the oxazole-sulfanyl motif’s role in hydrogen bonding .
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values .
Advanced: How can crystallographic data refinement improve structural insights?
Answer:
- SHELXL Refinement : Apply twin refinement for high-symmetry crystals and anisotropic displacement parameters (ADPs) for heavy atoms .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., quinazolinone C=O⋯H-N in co-crystals) .
- Topological Analysis : Use CrystalExplorer to map Hirshfeld surfaces and quantify π-π stacking contributions .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
- Kinase Inhibition : Quinazolinones often target EGFR or VEGFR due to structural mimicry of ATP .
- Microtubule Disruption : Sulfanyl-oxazole motifs may bind β-tubulin, analogous to taxanes .
- Antimicrobial Activity : Methoxy groups enhance membrane penetration, targeting bacterial dihydrofolate reductase .
Advanced: How can environmental fate studies be designed for this compound?
Answer:
- Partitioning Studies : Measure logP (octanol-water) to assess bioaccumulation potential .
- Degradation Pathways : Use LC-HRMS to identify photolytic/hydrolytic products in simulated sunlight or aqueous buffers (pH 4–9) .
- Ecotoxicology : Test effects on Daphnia magna (LC50) and algal growth inhibition (OECD 201) .
Advanced: What strategies optimize selectivity against off-target receptors?
Answer:
- Substituent Tuning : Replace 2,3-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to reduce CYP450 interactions .
- Prodrug Design : Mask sulfanyl groups as disulfides to enhance target-specific activation .
- CRISPR Screening : Identify synthetic lethal targets in cancer cell lines (e.g., BRCA1-mutated models) .
Basic: How are purity and stability assessed during synthesis?
Answer:
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1% .
- Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) over 4 weeks .
- Elemental Analysis : Confirm C/H/N/S content within ±0.3% of theoretical values .
Advanced: How can conflicting theoretical vs. experimental SAR data be reconciled?
Answer:
- Conformational Analysis : Compare DFT-calculated lowest-energy conformers with crystallographic data .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between substituents (e.g., propyl vs. butyl) .
- Pharmacophore Remodeling : Adjust steric/electronic parameters in MOE or Discovery Studio to align with bioassay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
